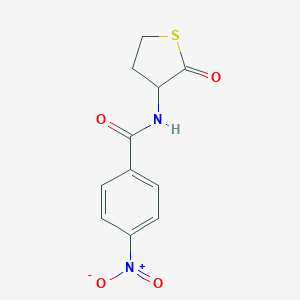

4-nitro-N-(2-oxothiolan-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-nitro-N-(2-oxothiolan-3-yl)benzamide is a chemical compound with a molecular weight of 266.28 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset for various demanding applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-oxothiolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as tetrabutoxytitanium or boric acid, with the addition of PEG-400 to enhance catalytic activity . The reaction occurs in a temperature range from 160 to 185°C in solvents like trichlorobenzene or a mixture of trichlorobenzene with o-xylene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 4-amino-N-(2-oxothiolan-3-yl)benzamide and other substituted benzamides.

Wissenschaftliche Forschungsanwendungen

4-nitro-N-(2-oxothiolan-3-yl)benzamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as deubiquitinase enzymes, which play a crucial role in various biological processes . By inhibiting these enzymes, the compound can exert its effects on cellular functions and pathways, leading to potential therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-nitro-N-(2-oxothiolan-3-yl)benzamide is unique due to its specific structure, which combines a nitro group with a thiolane ring and a benzamide moiety. This unique structure imparts distinct reactivity and selectivity, making it valuable for various applications in scientific research and industry. Its ability to inhibit specific enzymes and its potential therapeutic applications further distinguish it from similar compounds.

Biologische Aktivität

4-Nitro-N-(2-oxothiolan-3-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction between 4-nitrobenzoic acid and 2-oxothiolan-3-amine. The reaction is often catalyzed by tetrabutoxytitanium or boric acid, with polyethylene glycol (PEG-400) used to enhance catalytic activity. The resulting compound features a nitro group attached to a benzamide moiety, along with a thiolane ring, which contributes to its unique reactivity and selectivity in biological systems.

Antiviral and Antimicrobial Properties

Research indicates that this compound exhibits significant antiviral and antimicrobial activities. These properties are critical in the development of new therapeutic agents targeting various pathogens. Studies have shown that compounds with similar structures can inhibit viral replication and bacterial growth, suggesting that this compound may follow suit.

The mechanism of action for this compound involves the inhibition of specific enzymes crucial for pathogen survival. Notably, it has been identified as an inhibitor of deubiquitinase enzymes, which are implicated in various cellular processes including the regulation of protein degradation pathways. By inhibiting these enzymes, the compound may disrupt the life cycle of viruses and bacteria.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other nitro-substituted benzamides known for their biological activity.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Antimicrobial | Enzyme inhibition (deubiquitinase) |

| Nimesulide | Anti-inflammatory | iNOS inhibition |

| Nitro fatty acids | Cytoprotective, Anti-inflammatory | Modulation of cellular signaling |

This table highlights that while this compound shares some biological activities with other compounds, its specific mechanism involving deubiquitinase inhibition may provide unique therapeutic avenues .

Case Studies

Several studies have investigated the biological effects of nitro compounds similar to this compound:

- Antiviral Activity : A study demonstrated that nitro-substituted benzamides exhibited significant antiviral effects against influenza viruses by inhibiting viral RNA polymerase activity. This suggests potential applications in treating viral infections .

- Antimicrobial Efficacy : Research into related compounds has shown promising results in inhibiting bacterial growth, particularly against resistant strains. The structural features contributing to this activity include the nitro group and the benzamide structure, which enhance interaction with bacterial enzymes .

- Anti-inflammatory Effects : Nitro compounds have been noted for their ability to modulate inflammatory responses by inhibiting iNOS and other pro-inflammatory cytokines like COX-2. This positions this compound as a candidate for further exploration in anti-inflammatory drug development .

Eigenschaften

IUPAC Name |

4-nitro-N-(2-oxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-10(12-9-5-6-18-11(9)15)7-1-3-8(4-2-7)13(16)17/h1-4,9H,5-6H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHHQQNEHNIBHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.